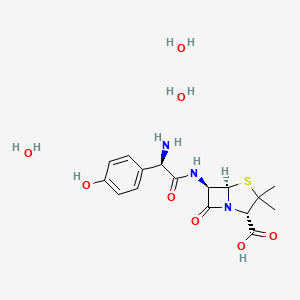
(+)-Adlumine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Adlumine is a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Bioluminescence Imaging in Biomedical Research
Badr and Tannous (2011) discuss the significant contribution of bioluminescence imaging to biomedical research. This technology, applicable in fields like immunology, oncology, virology, and neuroscience, aids in monitoring various biological processes, particularly emphasizing its use in cancer research (Badr & Tannous, 2011).
Quantitative Determination in Natural Compounds
Krivut et al. (1984) developed a chromato-spectrometric method for the quantitative determination of adlumine, a biologically active alkaloid, in Corydalis sempervirens. This method enhances the accuracy of determining adlumine in plant material and as an isolated substance (Krivut et al., 1984).
Prediction of Bioluminescent Proteins
Nath and Subbiah (2016) present a novel approach in the field of bioluminescence, focusing on the prediction of bioluminescent proteins. Their research highlights the significant role of bioluminescence in nature and its diverse applications in analytical research methods, like cellular imaging and gene expression analysis (Nath & Subbiah, 2016).
Noninvasive Visualization in Living Animals
Close et al. (2010) review the use of in vivo bioluminescent imaging (BLI), a method for the noninvasive interrogation of biological processes in living animals using light emitted from luciferase-expressing bioreporter cells. This process has applications in studying gene function, drug discovery, cellular trafficking, and disease progression, especially in cancer research and treatment (Close et al., 2010).
Chemiluminescence Probes in In Vivo Imaging
Yang et al. (2020) explore the use of chemiluminescence probes for in vivo imaging, particularly focusing on amyloid beta species. They highlight the design and validation of a turn-on chemiluminescence probe, ADLumin-1, for Aβ species, demonstrating its application in brain imaging and potential in detecting other aggregating-prone proteins (Yang et al., 2020).
NanoLuc: Advancements in Bioluminescence
England et al. (2016) discuss NanoLuc (NLuc), a novel bioluminescence platform offering several advantages over traditional systems like Firefly and Renilla luciferases. NLuc's enhanced stability, smaller size, and greater luminescence open new possibilities in bioluminescence imaging for applications ranging from cellular assays to molecular imaging (England et al., 2016).
Eigenschaften
CAS-Nummer |
524-46-9 |
|---|---|
Produktname |
(+)-Adlumine |
Molekularformel |
C21H21NO6 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
(6S)-6-[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)18(22)19-12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19-/m0/s1 |
InChI-Schlüssel |
SZDGAZFTAUFFQH-OALUTQOASA-N |
Isomerische SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1[C@@H]3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC |
SMILES |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC |
Aussehen |
Solid powder |
Andere CAS-Nummern |
38184-69-9 524-46-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(+-)-Adlumine; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate](/img/structure/B1665465.png)







